1-Oxaspiro[2.3]hexane-2-carbonitrile

Catalog No.
S13730979
CAS No.
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxaspiro[2.3]hexane-2-carbonitrile

Product Name

1-Oxaspiro[2.3]hexane-2-carbonitrile

IUPAC Name

1-oxaspiro[2.3]hexane-2-carbonitrile

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c7-4-5-6(8-5)2-1-3-6/h5H,1-3H2

InChI Key

IDKNAZAXAIYONO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(O2)C#N

1-Oxaspiro[2.3]hexane-2-carbonitrile is a nitrogen-containing heterocyclic compound characterized by its unique spirocyclic structure. The compound features a spiro carbon framework, where a carbon atom is shared between two rings, contributing to its distinctive chemical properties. The molecular formula of 1-oxaspiro[2.3]hexane-2-carbonitrile is C7H9NOC_7H_9NO with a molecular weight of approximately 123.15 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science.

, including:

  • Prototropic Isomerization: This reaction involves the rearrangement of protons within the molecule, leading to different isomeric forms. Such isomerization can affect the compound's biological activity and stability .
  • Oxidation: The compound can be oxidized to form various derivatives, which may exhibit altered pharmacological properties.
  • Condensation Reactions: These reactions can occur with other carbonyl compounds, potentially leading to the formation of more complex molecular structures .

Research into the biological activity of 1-oxaspiro[2.3]hexane-2-carbonitrile suggests that it may possess noteworthy pharmacological properties. Preliminary studies indicate potential applications in:

  • Antimicrobial Activity: Some derivatives of spirocyclic compounds have shown effectiveness against various bacterial strains.
  • Antitumor Properties: Certain structural analogs have been investigated for their ability to inhibit tumor cell proliferation.

Synthesis of 1-oxaspiro[2.3]hexane-2-carbonitrile typically involves:

  • Cyclization Reactions: These reactions can be facilitated through the use of appropriate starting materials such as carbonyl compounds and nitriles under specific conditions (e.g., acid or base catalysis).
  • Multistep Synthesis: Involves several steps including formation of intermediates that eventually lead to the final product through careful control of reaction conditions.

The exact synthetic pathways may vary based on desired yields and purity levels.

1-Oxaspiro[2.3]hexane-2-carbonitrile has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound for developing new drugs targeting infectious diseases or cancer.
  • Materials Science: Its properties could be explored for creating novel materials with specific mechanical or chemical characteristics.

Interaction studies involving 1-oxaspiro[2.3]hexane-2-carbonitrile focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for assessing its pharmacodynamics and pharmacokinetics:

  • Binding Affinity Studies: These studies help determine how well the compound binds to target sites within biological systems.
  • Metabolic Stability Assessments: Evaluating how the compound is metabolized in biological systems can provide insights into its efficacy and safety profile.

1-Oxaspiro[2.3]hexane-2-carbonitrile shares structural similarities with several other compounds in the oxaspiro series. Here are some notable examples:

Compound NameMolecular FormulaMolecular Weight
4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrileC7H9NOC_7H_9NO123.15 g/mol
5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrileC8H11NO2C_8H_{11}NO_2153.18 g/mol
4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrileC8H11NOC_8H_{11}NO135.17 g/mol

Uniqueness

What sets 1-oxaspiro[2.3]hexane-2-carbonitrile apart from these similar compounds is its specific arrangement of functional groups and the position of the carbonitrile group, which may influence its reactivity and biological activity differently compared to its analogs.

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Exact Mass

109.052763847 g/mol

Monoisotopic Mass

109.052763847 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

Explore Compound Types